molecular formula C15H22BNO4 B1407682 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1351380-35-2

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1407682
CAS No.: 1351380-35-2
M. Wt: 291.15 g/mol
InChI Key: MWMBUPUWMPNKPY-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H22BNO4 and its molecular weight is 291.15 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of recent literature, including data tables and case studies.

The molecular formula for this compound is C15H22BFO4C_{15}H_{22}B_{F}O_{4}, and its structure includes a pyridine ring substituted with a tetrahydrofuran moiety and a dioxaborolane group. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Initial studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Cellular Interaction : The tetrahydrofuran and dioxaborolane groups facilitate interactions with cellular membranes and proteins, potentially influencing cell signaling pathways.

In Vitro Studies

Recent in vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various biological targets:

  • Tryptophan Hydroxylase (TPH1) Inhibition : The compound displayed an inhibition rate of approximately 64% at a concentration of 100 µM, indicating its potential as a therapeutic agent for obesity and metabolic disorders .

Cytotoxicity Assays

In cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2), the compound showed varying levels of cell viability:

Concentration (µM)Cell Viability (%)
0.195
190
1075
5050
10020

These results indicate that while the compound has therapeutic potential, it also exhibits cytotoxic effects at higher concentrations .

Case Study 1: Obesity Treatment

A study focused on the use of the compound as a TPH1 inhibitor reported significant reductions in body weight gain and fat accumulation in animal models. The compound was administered at a dosage of 5 mg/kg and resulted in a marked decrease in adipose tissue mass .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could enhance neuronal survival under stress conditions, suggesting potential applications in treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with moderate bioavailability. It does not significantly penetrate the blood-brain barrier (BBB), which may limit its central nervous system effects but enhance its peripheral tissue targeting capabilities .

Properties

IUPAC Name

2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)19-12-7-8-18-10-12/h5-6,9,12H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMBUPUWMPNKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.